molecular formula C27H23N7O B1684302 SGI-1027 CAS No. 1020149-73-8

SGI-1027

Cat. No.: B1684302
CAS No.: 1020149-73-8
M. Wt: 461.5 g/mol
InChI Key: QSYLKMKIVWJAAK-UHFFFAOYSA-N
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Description

SGI-1027 is a novel quinoline-based small-molecule inhibitor of DNA methyltransferase enzymes (DNMTs). It is known for its ability to inhibit DNMT activity and reactivate tumor suppressor genes, making it a promising compound in cancer research .

Chemical Reactions Analysis

Types of Reactions

SGI-1027 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .

Mechanism of Action

SGI-1027 inhibits DNA methyltransferase enzymes by competing with the cofactor S-adenosyl-L-methionine (AdoMet) for the enzyme’s binding site. This inhibition prevents the methylation of DNA, leading to the reactivation of silenced tumor suppressor genes. The compound primarily targets DNMT1, DNMT3A, and DNMT3B .

Comparison with Similar Compounds

Similar Compounds

  • 5-Azacytidine (5-AZA)
  • 5-Aza-2’-deoxycytidine (DAC)
  • MC3353
  • RG-108

Uniqueness

SGI-1027 is unique due to its non-nucleoside structure and its ability to selectively inhibit DNMT1 without causing genome-wide hypomethylation or significant cytotoxicity. Compared to nucleoside analogs like 5-Azacytidine and 5-Aza-2’-deoxycytidine, this compound offers a more targeted approach with fewer off-target effects .

Biological Activity

SGI-1027 is a quinoline-based compound recognized for its role as a DNA methyltransferase (DNMT) inhibitor. It has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and apoptosis, and implications for cancer therapy.

This compound primarily functions as a non-nucleoside inhibitor of DNMTs, specifically targeting DNMT1, DNMT3A, and DNMT3B. Research indicates that this compound acts by competing with the cofactor S-adenosyl-l-methionine (AdoMet) while exhibiting a weak interaction with DNA itself. This unique mechanism allows this compound to inhibit aberrant DNA methylation patterns often observed in cancer cells .

Inhibition Characteristics

  • Type of Inhibition : this compound demonstrates AdoMet non-competitive and DNA competitive inhibition properties.
  • IC50 Values : The inhibitory concentration (IC50) values for this compound range from 6 to 13 µM for various DNMTs, indicating effective inhibition at micromolar concentrations .

Effects on Cell Viability and Apoptosis

Recent studies have highlighted the significant effects of this compound on cell viability and apoptosis in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.

Cell Viability Studies

In vitro assays using Huh7 human liver cancer cells demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The MTS assay results indicated an IC50 value of approximately 27.30 µM after 24 hours of treatment .

Concentration (µM)Cell Viability (%)
Control (DMSO)100
1096.33
2066.51
3053.43

Apoptosis Induction

Flow cytometry analysis revealed that this compound induces apoptosis in Huh7 cells, with significant increases in apoptotic cell populations at higher concentrations:

Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
Control (DMSO)3.240.00
103.670.00
2033.498.00
3046.5712.00

The apoptosis pathway was confirmed through the downregulation of Bcl-2 and upregulation of BAX protein expressions, indicating a mitochondrial-mediated apoptotic mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Hepatocellular Carcinoma : A study focused on Huh7 cells demonstrated that this compound effectively induces apoptosis without significantly altering cell cycle phases, suggesting a direct apoptotic effect rather than cell cycle arrest .
  • Atherosclerosis : Research involving nanoparticles loaded with this compound showed anti-inflammatory effects in THP-1 cells, indicating potential applications beyond oncology .
  • Renal Cancer : In renal cancer models, this compound exhibited higher cytotoxicity compared to normal renal cells, highlighting its selective action against cancerous tissues .

Q & A

Basic Research Questions

Q. What is the mechanism of action of SGI-1027 in inhibiting DNA methyltransferase (DNMT) activity?

this compound is a quinoline-based DNMT inhibitor that competitively binds to the catalytic site of DNMTs, blocking the transfer of methyl groups from S-adenosylmethionine (SAM) to cytosine residues in DNA. It exhibits inhibitory activity against DNMT1, DNMT3A, and DNMT3B with IC50 values of 6 μM, 8 μM, and 7.5 μM, respectively, in cell-free assays . Notably, in human cancer cell lines (e.g., colon cancer RKO cells), this compound induces selective degradation of DNMT1 via proteasomal pathways, while sparing DNMT3A/B in most cases . This degradation leads to global DNA hypomethylation and re-expression of tumor suppressor genes like P16 and TIMP3 .

Q. What experimental parameters should be prioritized when designing in vitro studies with this compound?

Key parameters include:

  • Concentration range : Use 1–25 μM for cell-based assays, as higher concentrations (>25 μM) may induce off-target cytotoxicity in certain cell lines (e.g., KG-1 leukemia cells, EC50 = 4.4 μM) .
  • Exposure time : Treat cells for 24–72 hours to observe DNMT1 degradation and downstream effects like apoptosis .
  • Cell line selection : Pre-screen cell lines for DNMT1/3A/B expression levels. For example, MKN45 gastric cancer cells show elevated DNMT1 and reduced RB1 expression, making them ideal for studying this compound-induced DNMT1 depletion .
  • Controls : Include decitabine (a nucleoside DNMT inhibitor) as a positive control for hypomethylation effects .

Q. How does this compound’s selectivity for DNMT1 degradation vary across cancer models?

this compound preferentially degrades DNMT1 in human cancer cells (e.g., colon, gastric, and renal carcinomas) but exhibits minimal cytotoxicity in non-cancerous models like rat hepatoma H4IIE cells . This selectivity is attributed to differences in proteasomal activity and DNMT1 stability across cell types. However, in U937 leukemia cells, this compound induces apoptosis without altering cell cycle progression, suggesting context-dependent mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s effects on DNMT isoforms and cytotoxicity?

Discrepancies arise from:

  • Isoform-specific assays : Use isoform-selective activity assays (e.g., poly(dI-dC) substrates for DNMT3A/B vs. hemimethylated DNA for DNMT1) to isolate effects .
  • Cell line variability : Validate findings in multiple models. For example, this compound reduces DNMT1 expression in MKN45 gastric cancer cells but has minimal impact on DNMT3A/B in RKO colon cancer cells .
  • Dose optimization : Conduct dose-response studies to distinguish DNMT inhibition (IC50 ~6–8 μM) from cytotoxic effects (EC50 >25 μM in sensitive lines) .

Q. What methodologies are effective in assessing this compound-induced gene re-expression and functional outcomes?

  • Methylation-specific PCR (MSP) and COBRA : Quantify demethylation of CpG islands in genes like RB1 or P16 post-treatment .
  • RNA-seq/qPCR : Measure re-expression of silenced tumor suppressors.
  • Functional assays : Use Transwell migration/invasion assays and MTT proliferation tests to link hypomethylation to reduced cancer cell aggressiveness .
  • Western blotting : Monitor DNMT1 degradation and apoptosis markers (e.g., BAX/BCL-2 ratio) .

Q. What are the implications of combining this compound with mTOR inhibitors like everolimus?

Co-treatment with everolimus synergistically enhances this compound’s anti-cancer effects by promoting lysosomal membrane permeabilization (LMP), triggering apoptosis, and gasdermin-E (GSDME)-dependent pyroptosis in renal cancer cells . Methodology:

  • Dosing : Use subtoxic concentrations (e.g., 1.5 μM this compound + 5 μM everolimus) to minimize resistance.
  • Assays : Assess vacuolization (via TEM), caspase-3 cleavage, and GSDME activation .

Q. How do in vivo models inform this compound’s therapeutic potential and resistance mechanisms?

  • Xenograft models : In nude mice injected with this compound-treated MKN45 cells, tumor growth and lung metastasis are suppressed after 5–10 days of treatment. However, prolonged exposure (>10 days) may induce resistance via DNMT1 stabilization or compensatory pathways .
  • Dosing regimen : Intraperitoneal or intravenous administration at 10–25 mg/kg, with monitoring of DNMT1 activity in tumor tissues via IHC .

Q. Methodological Considerations

Q. What protocols are recommended for preparing this compound solutions?

  • Solubility : Dissolve in DMSO (stock concentration ≤10 mM) and dilute in culture media to ≤0.1% DMSO.
  • Storage : Store powder at -25°C to -15°C (stable for 3 years) or dissolved aliquots at -85°C to -65°C (2-year stability) .

Q. How can nanoparticle (NP) delivery improve this compound’s bioavailability for atherosclerosis studies?

  • Formulation : Load this compound onto human serum albumin (HSA) NPs functionalized with FLAGPP1 peptides for macrophage-targeted delivery.
  • Efficiency : Measure encapsulation efficiency via HPLC (typically >80%) and validate anti-inflammatory effects in ApoE-null mice .

Properties

IUPAC Name

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLKMKIVWJAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.